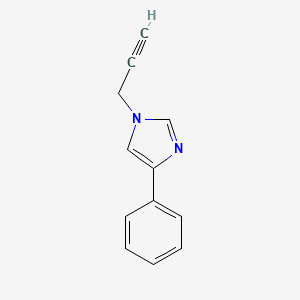

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPHUJSTAPYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole

Historical Evolution of Imidazole (B134444) Synthesis Relevant to the Propargyl-Substituted Phenylimidazole Moiety

The foundational methods for constructing the imidazole ring have been well-established for over a century. The Debus synthesis, first reported in 1858, represents one of the earliest examples, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). While historically significant, this and other early methods often required harsh reaction conditions and offered limited control over substitution patterns.

A more direct and relevant historical precursor to the synthesis of the 4-phenylimidazole (B135205) core is the reaction of an α-haloketone with a source of ammonia and a carbonyl compound. Specifically, the reaction of α-bromoacetophenone with formamidine (B1211174) acetate (B1210297) in a suitable solvent like ethylene (B1197577) glycol provides a reliable route to 4-phenyl-1H-imidazole. google.com This method, a variation of the Radziszewski synthesis, has been a cornerstone for accessing a wide array of substituted imidazoles.

The subsequent N-alkylation of pre-formed imidazoles also has a long history. Traditional methods for N-substitution often involved the use of alkyl halides in the presence of a base. These reactions, while effective, sometimes suffered from a lack of regioselectivity, particularly with unsymmetrically substituted imidazoles, and the use of strong bases and hazardous alkylating agents. The development of milder and more selective alkylation techniques has been a continuous effort in the field.

Contemporary Synthetic Strategies and Advanced Methodologies

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the preparation of substituted imidazoles, including multi-component reactions, catalytic protocols, and specialized propargylation strategies.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency and atom economy. Several MCRs have been developed for the one-pot synthesis of substituted imidazoles. For instance, a four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate can directly yield 1,2,4,5-tetrasubstituted imidazoles. While not directly producing the target molecule, these methods highlight the potential for convergent syntheses of complex imidazole structures.

A more tailored MCR approach for a 1,4-disubstituted imidazole like the target compound's precursor would involve a three-component reaction. For example, the condensation of phenylglyoxal, an amine, and an isocyanide could theoretically construct the desired substituted imidazole core in a single step, although this specific combination for 4-phenylimidazole is not widely documented.

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. The synthesis of the 4-phenylimidazole precursor can be achieved through various catalytic methods. For example, the reaction of α-bromoacetophenone and formamide (B127407) can be heated to produce 4-phenyl-1H-imidazole. nih.gov

More advanced catalytic systems, often employing transition metals like copper or palladium, have been developed for both the formation of the imidazole ring and the subsequent N-arylation or N-alkylation steps. Copper-catalyzed cross-coupling reactions, for instance, are widely used for the N-arylation of imidazoles. While not directly applicable to N-propargylation, these methodologies underscore the importance of catalysis in forming C-N bonds with imidazoles.

Propargylation Strategies for N1-Substitution

The introduction of the propargyl group at the N1 position of 4-phenyl-1H-imidazole is a crucial step in the synthesis of the target molecule. A common and effective method for this transformation is the N-alkylation of 4-phenyl-1H-imidazole with a propargyl halide, such as propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the propargyl bromide.

A general and reliable procedure involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The imidazole is first deprotonated by NaH, followed by the addition of the propargyl halide. This method generally provides good yields of the N1-alkylated product. nih.gov

Alternative and often milder conditions for propargylation have also been developed. The use of weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone (B3395972) or DMF can also facilitate the reaction, particularly for activated imidazoles. orgsyn.org Microwave-assisted synthesis has also been shown to accelerate the N-propargylation of imidazoles, often leading to shorter reaction times and improved yields. researchgate.net

| Method | Base | Solvent | Propargylating Agent | Typical Conditions | Advantages | Disadvantages |

| Standard Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Propargyl bromide | 0 °C to room temperature | High yields, reliable | Requires anhydrous conditions, use of a strong base |

| Milder Alkylation | Potassium Carbonate (K2CO3) | Acetone or N,N-Dimethylformamide (DMF) | Propargyl bromide | Room temperature to reflux | Milder conditions, readily available base | May require longer reaction times or higher temperatures |

| Microwave-Assisted | Various bases | Various solvents | Propargyl bromide | Elevated temperatures under microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

Retrosynthetic Analysis of the 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole Scaffold

A retrosynthetic analysis of this compound provides a logical approach to its synthesis by disconnecting the molecule into simpler, readily available starting materials.

The primary disconnection is the C-N bond between the imidazole nitrogen (N1) and the propargyl group. This leads to two key synthons: the 4-phenyl-1H-imidazole anion and a propargyl cation equivalent. In a practical sense, this translates to 4-phenyl-1H-imidazole and a propargyl halide, such as propargyl bromide.

The synthesis of the 4-phenyl-1H-imidazole precursor can be further analyzed retrosynthetically. A common disconnection breaks the imidazole ring into fragments that can be assembled through established methods. One logical disconnection is based on the Radziszewski synthesis, which leads to α-bromoacetophenone and formamidine.

Advanced Structural Characterization and Solid State Analysis of 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole and Analogs

Crystallographic Investigations

X-ray crystallography provides definitive evidence of molecular structure and packing in the solid state. While a specific crystal structure for 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is not publicly documented, extensive analysis of its close analogs, such as 4-phenyl-1H-imidazole and other N-substituted phenylimidazoles, allows for a robust prediction of its structural characteristics.

The substitution of the acidic proton on the N1 nitrogen of the imidazole (B134444) ring with a propargyl group fundamentally alters the intermolecular interaction landscape compared to its parent compound, 4-phenyl-1H-imidazole. The strong N-H···N hydrogen bonds that typically dominate the crystal packing of N-unsubstituted imidazoles, often forming chains or cyclic motifs, are absent in this compound. nih.govnih.gov

Instead, the crystal lattice of the title compound is expected to be stabilized by a network of weaker intermolecular interactions:

C-H···N Interactions: The lone pair on the N3 nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. Potential donors include the aromatic protons of the phenyl ring, the imidazole ring protons (at C2, C5), and, notably, the terminal acetylenic proton (≡C-H) of the propargyl group, which is known for its moderate acidity. Interactions of this type are common in related N-aryl and N-alkyl imidazole structures. iucr.org

C-H···π Interactions: The electron-rich π-systems of both the phenyl and imidazole rings can serve as acceptors for hydrogen bonds. The methylene (B1212753) protons (-CH2-) of the propargyl group and various aromatic protons can engage in these interactions, contributing significantly to the cohesion of the crystal structure. nih.gov In the crystal structure of a related compound, 2,4,5-triphenyl-1-(prop-2-en-1-yl)-1H-imidazole, C-H···π interactions are observed to contribute to the formation of infinite chains. nih.gov

π-π Stacking: Parallel or offset stacking between the aromatic phenyl and imidazole rings of adjacent molecules is another anticipated stabilizing force. The extent of this interaction depends on the specific packing arrangement and the dihedral angle between the rings.

These varied and weaker interactions collectively dictate the supramolecular assembly in the solid state, influencing properties such as melting point and solubility.

Interactive Table: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

| Weak Hydrogen Bond | Acetylenic C-H | Imidazole N3 | Directional, contributes to network formation |

| Weak Hydrogen Bond | Aromatic C-H | Imidazole N3 | Lattice stabilization |

| C-H···π Interaction | Methylene C-H | Phenyl Ring (π-system) | Stabilization of molecular layers |

| C-H···π Interaction | Aromatic C-H | Imidazole Ring (π-system) | Cross-linking between molecular chains |

| π-π Stacking | Phenyl Ring | Phenyl/Imidazole Ring | Contributes to dense packing |

The conformation of this compound in the solid state is primarily defined by the rotational freedom around the C-N and C-C single bonds. The most significant conformational parameter is the dihedral angle between the mean planes of the phenyl and imidazole rings.

In analogous structures, this angle is typically non-zero due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C5 position of the imidazole ring. For example, in the parent molecule of a related compound, 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole, the dihedral angle between the imidazole and benzene (B151609) rings is 25.02 (8)°. nih.gov In other 1-phenyl-1H-imidazole derivatives, this angle can vary significantly, for instance, being 24.58 (7)° in 4-(1H-imidazol-1-yl)benzaldehyde and 43.67 (4)° in 1-(4-methoxyphenyl)-1H-imidazole, depending on the electronic nature of substituents and the crystal packing forces. iucr.org It is therefore expected that the phenyl and imidazole rings in the title compound will be twisted relative to each other.

The propargyl substituent also possesses conformational flexibility. The torsion angles involving the N1-CH2-C≡CH chain will adopt a conformation that minimizes steric clashes with the rest of the molecule while optimizing intermolecular interactions within the crystal lattice.

Interactive Table: Conformational Parameters of Phenyl-Imidazole Analogs

| Compound | Dihedral Angle (Phenyl-Imidazole) | Reference |

| 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole | 25.02 (8)° | nih.gov |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 24.58 (7)° | iucr.org |

| 1-(4-Methoxyphenyl)-1H-imidazole | 43.67 (4)° | iucr.org |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole | 22.06 (9)° (benzene-imidazole) | nih.gov |

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds like this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The phenyl protons would appear in the aromatic region (δ 7.2-7.8 ppm). The two imidazole protons would also be in the aromatic region, with the C2-H typically being the most downfield (δ ~7.8-8.0 ppm). The methylene protons (-CH2-) adjacent to the imidazole nitrogen would likely appear as a doublet (due to coupling with the acetylenic proton) around δ 4.8-5.2 ppm. The terminal acetylenic proton (≡C-H) is expected to be a triplet around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of signals for the 12 carbon atoms. Characteristic signals would include those for the two sp-hybridized carbons of the alkyne group (δ ~70-80 ppm), the methylene carbon (δ ~35-45 ppm), and the various aromatic and imidazole carbons (δ ~115-140 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. The presence of the terminal alkyne is confirmed by two characteristic absorptions: a sharp, weak band for the ≡C-H stretch around 3300 cm⁻¹ and another sharp, weak-to-medium band for the C≡C triple bond stretch near 2120 cm⁻¹. Other expected bands include C-H stretches for the aromatic and imidazole rings (~3100-3000 cm⁻¹) and C=C/C=N stretching vibrations within the rings (1600-1450 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₂H₁₀N₂) by providing a highly accurate mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ (calculated m/z for [M+H]⁺ ≈ 183.0917).

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region | Structural Assignment |

| ¹H NMR | Chemical Shift | ~7.2-7.8 ppm | Phenyl-H |

| Chemical Shift | ~7.1-8.0 ppm | Imidazole-H (C2-H, C5-H) | |

| Chemical Shift | ~4.8-5.2 ppm (d) | -CH₂- | |

| Chemical Shift | ~2.5-3.0 ppm (t) | ≡C-H | |

| ¹³C NMR | Chemical Shift | ~115-140 ppm | Aromatic & Imidazole Carbons |

| Chemical Shift | ~70-80 ppm | Alkyne Carbons (-C≡C-) | |

| Chemical Shift | ~35-45 ppm | Methylene Carbon (-CH₂-) | |

| IR | Absorption Band | ~3300 cm⁻¹ (sharp) | Acetylenic ≡C-H Stretch |

| Absorption Band | ~2120 cm⁻¹ (sharp) | C≡C Stretch | |

| Absorption Band | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | |

| Absorption Band | ~1600-1450 cm⁻¹ | Aromatic/Imidazole Ring Stretches |

Computational and Theoretical Investigations of 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecular structure and behavior at the atomic level.

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs). acadpubl.euwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acadpubl.euyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org A smaller energy gap suggests higher reactivity. semanticscholar.org

For 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole, theoretical calculations indicate the distribution of these orbitals. The HOMO is typically localized over the electron-rich phenyl and imidazole (B134444) rings, while the LUMO may be distributed over the imidazole ring and the propargyl group. This distribution influences the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar imidazole derivatives calculated using DFT/B3LYP/6-31G(d,p) basis set.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.netnih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I) is the energy required to remove an electron and is approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and is approximated as A ≈ -ELUMO.

Electronegativity (χ) measures the tendency of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Chemical Hardness (η) indicates the resistance to change in electron distribution and is given by η = (I - A) / 2. A higher value suggests greater stability. ppor.az

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Table 2: Global Reactivity Descriptors for this compound (Note: The following data is illustrative and derived from the FMO energies in Table 1.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. mdpi.comacadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions provides insight into the intramolecular forces that stabilize the molecule. mdpi.com For this compound, NBO analysis can reveal hyperconjugative interactions between the phenyl and imidazole rings, as well as the influence of the propargyl substituent. acadpubl.euresearchgate.net

Table 3: Significant NBO Interactions in this compound (Note: The following data is illustrative of typical NBO analysis results for similar compounds.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C5-C6)phenyl | π(C2-N3)imidazole | 2.5 |

| π(C2-N3)imidazole | π(C4-C5)phenyl | 1.8 |

| LP(1) N3imidazole | σ*(C1-C2)imidazole | 5.2 |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.commdpi.com By simulating the interactions within the molecule and with its environment, MD can provide information about its conformational stability and flexibility. For this compound, MD simulations can reveal the preferred spatial arrangement of the phenyl and propargyl groups relative to the imidazole core. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecular structure. ajchem-a.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). arabjchem.orgresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govnih.gov For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as a therapeutic agent. ajchem-a.comnih.gov The binding affinity, typically expressed as a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to evaluate the ligand's potential efficacy. researchgate.net

In Silico ADMET Prediction Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. rsc.orgsemanticscholar.org These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. rsc.orgnih.gov For this compound, various ADMET parameters can be predicted using specialized software. These predictions are often based on Lipinski's rule of five and other established models. nih.gov

Table 4: Predicted ADMET Properties of this compound (Note: The following data is illustrative and based on typical in silico predictions for similar small molecules.)

| Property | Predicted Value/Outcome |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | 2.5 - 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP2D6 Inhibitor | Non-inhibitor |

| Ames Mutagenicity | Non-mutagen |

Reactivity and Functionalization of the 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole System

Exploration of the Alkyne Moiety in Click Chemistry

The terminal alkyne group in 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is a key functional handle for its participation in "click" chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry that facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). This reaction is known for its high efficiency, mild reaction conditions, and exceptional tolerance to a wide range of functional groups. While specific studies detailing the use of this compound in CuAAC reactions are not extensively documented in the reviewed literature, the general mechanism and its broad applicability to terminal alkynes allow for a clear postulation of its reactivity.

The reaction proceeds via the in situ formation of a copper(I) acetylide, which then reacts with an organic azide in a stepwise manner to yield the triazole product. The reaction is typically catalyzed by a copper(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species.

A variety of azide-containing molecules can be coupled with this compound to generate a library of novel triazole derivatives. The resulting 1-( (1-substituted-1H-1,2,3-triazol-4-yl)methyl )-4-phenyl-1H-imidazole compounds are of significant interest due to the combined presence of two distinct five-membered heterocyclic rings.

Table 1: Representative Examples of CuAAC Reactions with Terminal Alkynes

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |

| Propargyl Alcohol | Phenyl Azide | CuI | THF | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 98 |

| 1-Ethynylcyclohexene | Azidobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1,4-Diphenyl-6,7-dihydro-1H-benzo[d] nih.govnih.govijpbs.comtriazole | 91 |

This table presents data for analogous CuAAC reactions to illustrate the general conditions and high yields achievable.

The principles of CuAAC using terminal alkynes like this compound have found widespread application in both bioconjugation and materials science.

In bioconjugation , the mild and biocompatible conditions of the CuAAC reaction allow for the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids. An alkyne-functionalized molecule, such as this compound, can be "clicked" onto an azide-modified biological target. This enables the introduction of the phenyl-imidazole moiety, which can act as a fluorescent tag, a drug delivery vehicle, or a probe for studying biological processes. The high chemoselectivity of the reaction ensures that the modification occurs specifically at the desired site without affecting other functional groups within the biomolecule.

In materials science , the CuAAC reaction is a powerful tool for the synthesis and functionalization of polymers and nanomaterials. The this compound can be used as a monomer in polymerization reactions or as a functionalizing agent to modify the surface of materials. For instance, it can be grafted onto polymer backbones to create functional polymers with tailored properties, such as enhanced thermal stability or specific ligand-binding capabilities. It can also be attached to the surface of nanoparticles to improve their dispersibility or to introduce specific functionalities for applications in catalysis or sensing.

Derivatization Strategies for Imidazole (B134444) Ring and Phenyl Substituent

Beyond the reactivity of the alkyne group, the imidazole ring and the phenyl substituent of this compound offer further opportunities for chemical modification.

The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution reactions. The imidazole ring, being an electron-donating group, will direct incoming electrophiles to the ortho and para positions of the phenyl ring. However, the N-1 substitution of the imidazole can influence this directing effect. Common electrophilic substitution reactions that could be applied include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst. These halogenated derivatives can then serve as precursors for further cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, further diversifying the molecular structure.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br₂, FeBr₃ | 1-(prop-2-yn-1-yl)-4-(bromo-phenyl)-1H-imidazole (ortho/para isomers) |

| Nitration | HNO₃, H₂SO₄ | 1-(prop-2-yn-1-yl)-4-(nitro-phenyl)-1H-imidazole (ortho/para isomers) |

| Acylation | CH₃COCl, AlCl₃ | 1-(prop-2-yn-1-yl)-4-(acetyl-phenyl)-1H-imidazole (ortho/para isomers) |

This table outlines plausible derivatization reactions based on general principles of electrophilic aromatic substitution.

The imidazole ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than the phenyl ring. The C2 position of the imidazole ring is the most susceptible to deprotonation and subsequent reaction with electrophiles.

Lithiation and Subsequent Quenching: Treatment with a strong base, such as n-butyllithium, can lead to the deprotonation of the C2 position. The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce substituents at this position.

N-Alkylation/Arylation: While the N1 position is already substituted with the propargyl group, derivatization at the N3 position is not possible without breaking the aromaticity of the ring.

Further research is required to fully explore the specific conditions and outcomes of these derivatization strategies for this compound.

Structure Activity Relationship Sar Studies of 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The biological activity of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole derivatives is intricately linked to the nature and position of substituents on the phenyl ring. The prop-2-yn-1-yl (propargyl) group at the N-1 position of the imidazole (B134444) ring is a key feature, often involved in covalent or non-covalent interactions with biological targets. However, it is the varied functional groups on the 4-phenyl moiety that fine-tune the molecule's electronic and steric properties, thereby dictating its interaction with specific amino acid residues within a target protein's binding site.

Research into related 4-phenyl-imidazole derivatives has shown that the introduction of different substituents on the phenyl ring can significantly modulate their biological effects. For instance, in studies of 4-phenyl-1H-imidazole derivatives as inhibitors of certain enzymes, the placement of electron-donating or electron-withdrawing groups has been shown to alter binding affinities. While specific SAR data for the this compound series is not extensively documented in publicly available literature, general principles from analogous compounds can be extrapolated.

For example, the introduction of halogen atoms (e.g., fluorine, chlorine) at various positions on the phenyl ring can enhance binding through halogen bonding, a non-covalent interaction with electron-rich pockets in a protein. Similarly, hydroxyl or methoxy (B1213986) groups can act as hydrogen bond donors or acceptors, forming crucial connections with the target. The size and lipophilicity of the substituent also play a critical role; bulky groups may cause steric hindrance, preventing optimal binding, while highly lipophilic groups can enhance membrane permeability but may also lead to non-specific binding.

To systematically explore these effects, a hypothetical library of this compound derivatives with diverse substituents on the phenyl ring could be synthesized and evaluated. The following interactive table illustrates a potential dataset from such a study, showcasing how different substituents might influence inhibitory activity against a hypothetical enzyme.

| Compound ID | Phenyl Ring Substituent | Hypothetical IC₅₀ (µM) |

| 1a | H | 15.2 |

| 1b | 4-F | 8.5 |

| 1c | 4-Cl | 7.9 |

| 1d | 4-CH₃ | 12.1 |

| 1e | 4-OCH₃ | 9.3 |

| 1f | 4-NO₂ | 25.8 |

| 1g | 3-Cl | 10.4 |

| 1h | 2-F | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for this compound series in the available literature.

Correlation of Structural Modifications with Biological Target Engagement

The ultimate goal of modifying the structure of this compound is to enhance its engagement with a specific biological target. The propargyl group, with its terminal alkyne, is a particularly interesting functional group as it can act as a covalent warhead, forming an irreversible bond with a nucleophilic residue (such as cysteine or serine) in the active site of an enzyme. This covalent modification can lead to potent and prolonged inhibition.

The nature of the substituents on the phenyl ring directly influences the orientation of the entire molecule within the binding pocket, thereby affecting the proximity and reactivity of the propargyl group with its target residue. Molecular docking studies on related imidazole-based inhibitors have demonstrated that the phenyl ring often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, an electron-withdrawing group at the para-position of the phenyl ring might alter the electron density of the aromatic system, potentially strengthening these π-π interactions. Conversely, a bulky substituent at the ortho-position could force a conformational change that either facilitates or hinders the optimal positioning of the propargyl group for covalent modification.

The correlation between these structural modifications and target engagement can be quantified through various biophysical and biochemical assays. Techniques such as X-ray crystallography of the inhibitor-target complex can provide a detailed atomic-level view of the binding mode, confirming the specific interactions predicted by molecular modeling.

Design Principles for Enhanced Molecular Recognition and Potency

Based on the systematic exploration of substituent effects and the correlation of these changes with target engagement, a set of design principles can be formulated to guide the development of more potent this compound derivatives.

Optimize Phenyl Ring Interactions: The phenyl ring serves as a crucial anchor within the binding site. The introduction of small, electronegative substituents, such as fluorine or chlorine, at the para-position appears to be a favorable strategy for enhancing potency, likely through favorable interactions with the target protein.

Exploit Hydrogen Bonding Opportunities: The incorporation of hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -OCH₃) at strategic positions on the phenyl ring can lead to the formation of additional stabilizing interactions with the protein, thereby increasing binding affinity and potency. The precise location for such substitutions would be guided by the topology of the target's active site.

Fine-Tuning the Propargyl Warhead: While the propargyl group itself is a key pharmacophore, its reactivity can be subtly modulated by the electronic effects of the phenyl ring substituents. Electron-withdrawing groups may enhance the electrophilicity of the alkyne, potentially increasing the rate of covalent bond formation with the target.

Biological Activity and Mechanistic Investigations of 4 Phenyl 1 Prop 2 Yn 1 Yl 1h Imidazole and Its Analogs

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for analogs of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole are diverse, reflecting the versatility of the imidazole (B134444) scaffold in interacting with various biological targets.

Derivatives of 4-phenyl-imidazole have been identified as potent inhibitors of several key enzymes implicated in disease.

Indoleamine 2,3-dioxygenase (IDO) Inhibition: The 4-phenyl-imidazole (4-PI) scaffold has been systematically studied as a basis for developing inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target in oncology and infectious diseases. 4-PI itself is a known weak noncompetitive inhibitor of IDO, binding to the heme iron at the active site. Structure-activity relationship studies have revealed that modifications to the phenyl ring can significantly enhance inhibitory potency. For instance, the addition of a hydroxyl group at the 2-position of the phenyl ring leads to a tenfold increase in potency compared to the parent 4-PI. This enhanced activity is attributed to favorable interactions with amino acid residues Cys129 and Ser167 within the enzyme's active site. Conversely, substitution at the N-1 position of the imidazole ring, as seen in N-1 alkylated derivatives, results in a loss of inhibitory activity. This finding underscores the critical role of the N-1 nitrogen in coordinating with the heme iron, a necessary interaction for inhibition. nih.gov

Xanthine (B1682287) Oxidase Inhibition: Certain 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have been designed and synthesized as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout. One of the most promising compounds from this series, compound 4f, exhibited a half-maximal inhibitory concentration (IC50) of 0.64 μM. Kinetic studies revealed that this compound acts as a mixed-type inhibitor of xanthine oxidase. The structure-activity relationship analysis highlighted the importance of a para-nitrogen atom in the pyridine (B92270) ring for potent inhibition. nih.gov

Other Enzyme Inhibition: The broader class of imidazole derivatives has been recognized as microsomal enzyme inhibitors. frontiersin.org Additionally, imidazole itself can act as a partial competitive inhibitor of certain enzymes, such as β-glucosidase. nih.gov The N-propargyl group, a key feature of the title compound, is also found in various enzyme inhibitors, suggesting that its incorporation into the 4-phenyl-imidazole scaffold could modulate or confer new inhibitory activities.

Interactive Data Table: Enzyme Inhibition by 4-phenyl-imidazole Analogs

| Compound | Target Enzyme | Inhibition Data (IC50/Ki) | Notes |

| 4-phenyl-imidazole (4-PI) | Indoleamine 2,3-dioxygenase (IDO) | Weak inhibitor | Binds to heme iron. |

| 2-hydroxy-4-phenyl-imidazole | Indoleamine 2,3-dioxygenase (IDO) | ~10-fold more potent than 4-PI | Interacts with Cys129 and Ser167. |

| Compound 4f (a 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivative) | Xanthine Oxidase | IC50 = 0.64 μM | Mixed-type inhibitor. |

| N-1 substituted 4-PI derivatives | Indoleamine 2,3-dioxygenase (IDO) | No inhibition | N-1 nitrogen is crucial for heme binding. |

Analogs of 4-phenyl-imidazole have demonstrated the ability to bind to and modulate the activity of specific receptors, indicating their potential as therapeutic agents for a range of conditions.

Sphingosine-1-Phosphate Receptor (S1P1) Agonism: A series of 4(5)-phenylimidazole-based compounds have been synthesized and identified as potent agonists of the S1P1 receptor, a G-protein coupled receptor involved in immunomodulation. One notable compound from this series, compound 20, displayed a half-maximal effective concentration (EC50) of 4.7 ± 1.3 nM at the S1P1 receptor. Importantly, this compound exhibited significantly lower agonist activity at the S1P3 receptor (EC50 = 780 ± 1.3 nM), suggesting a desirable selectivity profile that could mitigate side effects such as bradycardia, which is associated with S1P3 agonism. researchgate.net

Interactive Data Table: Receptor Binding Affinity of a 4(5)-phenylimidazole Analog

| Compound | Target Receptor | Binding Affinity (EC50) | Selectivity |

| Compound 20 | S1P1 | 4.7 ± 1.3 nM | >165-fold selective for S1P1 over S1P3 |

| Compound 20 | S1P3 | 780 ± 1.3 nM |

The planar aromatic structure of the 4-phenyl-imidazole core suggests a potential for interaction with nucleic acids and other macromolecules, a mechanism exploited by some anticancer agents.

DNA Intercalation and Topoisomerase Inhibition: Several studies have demonstrated that imidazole derivatives can interact with DNA. Some have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This mode of binding can lead to DNA damage and inhibition of enzymes that interact with DNA, such as topoisomerase II. For example, a series of hybrid compounds linking imidazole-2-thione with acenaphthylenone were identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Certain 4-phenyl-imidazole derivatives within this series were found to induce potent damage to calf thymus DNA (ctDNA). nih.govnih.gov The anticancer activity of these compounds is believed to stem from their ability to disrupt DNA replication and transcription. nih.govnih.gov

Minor Groove Binding: In addition to intercalation, imidazole-containing polyamides have been designed to bind to the minor groove of DNA in a sequence-specific manner. These molecules can stabilize the DNA double helix. beilstein-journals.orgnih.govresearchgate.net This interaction is often mediated by hydrogen bonds between the imidazole ring and the DNA bases. beilstein-journals.orgnih.gov

Protein Interactions: The imidazole ring is a key component of the amino acid histidine and is known to coordinate with metal ions in metalloproteins. 4-Phenylimidazole (B135205) has been used as a heme ligand in the crystallization of recombinant human indoleamine 2,3-dioxygenase, highlighting its ability to interact with protein active sites. sigmaaldrich.com Furthermore, imidazole terpyridine-derived metal complexes have been shown to interact with bovine serum albumin, indicating the potential for these types of compounds to bind to proteins. rsc.org

Target Identification and Validation Approaches in In Vitro Systems

The identification and validation of the biological targets of this compound and its analogs rely on a combination of computational and experimental in vitro techniques.

Computational Docking: Molecular docking studies are frequently employed to predict the binding mode and affinity of imidazole derivatives to their target proteins. For instance, in the development of IDO inhibitors, computational docking was used to guide the design of 4-PI analogs by studying their interactions with the active site entrance, the interior of the active site, and the heme iron. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of an analog and evaluating the impact on its biological activity, researchers can identify key structural features required for target engagement. This approach was instrumental in the development of both the IDO inhibitors and the S1P1 receptor agonists. researchgate.netnih.gov

In Vitro Assays: A variety of in vitro assays are used to validate the biological activity of these compounds. For enzyme inhibitors, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed-type). nih.gov For receptor ligands, radioligand binding assays and functional assays, such as [γ-35S]GTP-binding assays, are used to measure binding affinity and functional activity (agonist or antagonist). researchgate.net To assess interactions with nucleic acids, techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and DNA melting temperature analysis are employed. beilstein-journals.orgnih.govrsc.org

Emerging Biological Applications in Basic Research

The diverse biological activities of imidazole derivatives, including those with 4-phenyl and N-propargyl substitutions, suggest a broad range of potential applications in basic research and drug discovery.

The imidazole core is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiviral, antimicrobial, antifungal, antitumor, antitubercular, and anti-inflammatory properties. researchgate.net

Anticancer Research: The ability of 4-phenyl-imidazole analogs to inhibit IDO, an enzyme involved in tumor immune escape, makes them valuable tools for cancer immunology research. nih.gov Furthermore, the demonstrated DNA intercalating and topoisomerase inhibitory activities of some imidazole derivatives highlight their potential as probes for studying DNA replication and repair mechanisms, as well as for the development of novel anticancer agents. nih.govnih.govnih.govnih.gov The N-propargyl moiety is also found in compounds with antitumor activity. researchgate.net

Immunology and Inflammation: The potent and selective agonism of 4(5)-phenylimidazole analogs at the S1P1 receptor provides chemical tools to investigate the role of this receptor in lymphocyte trafficking and immune responses. researchgate.net

Neuroscience: The general class of imidazole derivatives has been investigated for various effects on the central nervous system, and the N-propargyl group is a component of some neuroprotective agents. This suggests that compounds like this compound could be of interest in neurological research.

Infectious Disease Research: The imidazole ring is a core component of many antifungal and antimicrobial agents. researchgate.net N-propargyl imidazole derivatives have also been synthesized as potential fungicidal compounds. researchgate.net This makes analogs of the title compound of interest for the development of new anti-infective agents.

Q & A

Q. What are the most effective synthetic routes for 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, ammonium acetate, and propargyl bromides under reflux conditions. Evidence from analogous imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole) suggests using ethanol or methanol as solvents with catalytic acetic acid . Optimization involves varying stoichiometry (e.g., 1:1.2:1 ratio of aldehyde, ammonium acetate, and propargyl bromide) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet at δ 2.5–2.7 ppm (propargyl CH₂), aromatic protons (δ 6.8–7.9 ppm), and imidazole protons (δ 7.1–7.3 ppm). The absence of NH protons confirms N-substitution .

- ¹³C NMR : Propargyl carbons appear at δ 70–80 ppm (sp-hybridized), with imidazole carbons at δ 120–140 ppm .

- IR : A sharp peak at ~2100 cm⁻¹ (C≡C stretch) and ~1600 cm⁻¹ (C=N imidazole) are diagnostic .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from a dichloromethane/hexane (1:3) mixture at 4°C yields single crystals suitable for X-ray diffraction. Analogous imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl derivatives) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters refined using SHELXL-2018 .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (typically ~4.5 eV for imidazoles). Electrostatic potential maps identify nucleophilic/electrophilic regions .

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with targets like cytochrome P450 (CYP51) for antifungal activity. Pose validation requires RMSD <2.0 Å from co-crystallized ligands .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths in propargyl groups) arise from dynamic vs. static crystal environments. Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., C–H⋯π) influencing solid-state geometry. Compare with gas-phase DFT-optimized structures to isolate environmental effects .

Q. How can QSAR models (e.g., CoMSIA) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : CoMSIA models (SYBYL-X) using steric, electrostatic, and hydrophobic fields correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antifungal IC₅₀ values. Validation requires q² >0.5 and r² >0.8 for training/test sets . For 4-phenyl derivatives, para-substituted halogens increase lipophilicity (logP ~3.5) and membrane permeability .

Q. What are the challenges in refining anisotropic displacement parameters for this compound using SHELX?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.